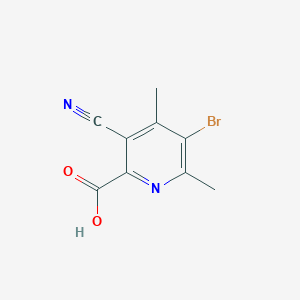

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid

Übersicht

Beschreibung

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid (commonly referred to as NX18049) is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 255.07 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

Chemical Structure and Properties

The structure of this compound features a pyridine ring with various substitutions, including a bromine atom, a cyano group, and two methyl groups. Its melting point is reported to be around 187 °C (decomposing), and it exhibits notable solubility characteristics due to its polar functional groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.07 g/mol |

| Melting Point | 187 °C (decomposing) |

| CAS Number | 1221792-64-8 |

Antimicrobial Properties

Preliminary studies indicate that this compound may interact with biological targets related to antimicrobial resistance. Research suggests that it could inhibit certain bacterial enzymes or receptors, which are critical for the survival of pathogenic organisms. These interactions could lead to the development of new antimicrobial agents targeting resistant strains.

Antimalarial Potential

A significant area of interest is the compound's potential as an antimalarial agent. Studies have shown that derivatives of pyridinecarboxylic acids can exhibit inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. The compound's structure allows it to act on dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. In vitro assays have demonstrated promising results, with IC50 values indicating strong potency against PfDHODH and selectivity over human DHODH.

Case Studies and Research Findings

- Inhibitory Activity Against Malaria :

-

Binding Affinity Studies :

- Interaction studies have focused on the binding affinity of this compound with various enzymes linked to bacterial resistance mechanisms. These studies suggest that further optimization could enhance its effectiveness as an antibiotic .

- Agrochemical Applications :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for their potential as:

- Antimicrobial Agents : Studies indicate that derivatives can inhibit the growth of pathogenic bacteria by disrupting essential biological processes, such as pilus formation in uropathogenic strains .

- Antitumor Activity : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, making it a candidate for anticancer drug development .

Agrochemicals

The compound is utilized in the synthesis of agrochemical products, including pesticides and herbicides. Its structural features allow for the development of compounds that target specific biological pathways in pests and plants .

Dye Production

This compound is also involved in the production of azo dyes. The incorporation of heterocyclic moieties enhances the bioactive properties of these dyes, making them suitable for various industrial applications .

Antimicrobial Activity Study

A study published in the Journal of Heterocyclic Chemistry demonstrated that derivatives of this compound inhibited the growth of E. coli, suggesting its potential as an antimicrobial agent .

Antitumor Research

In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, indicating its promise as a lead compound for developing new anticancer drugs.

Analyse Chemischer Reaktionen

Substitution of the Bromo Group

The bromo substituent at position 5 undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. Key pathways include:

-

Negishi Coupling : Replacement of the bromo group with methyl or other organozinc reagents using nickel catalysts. This method was demonstrated in related bromopyridines, achieving high yields (70–85%) under reflux conditions with DMF-dimethylacetal as a directing agent .

-

Hydrolysis : Substitution with hydroxide ions to form 5-hydroxy-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid, facilitated by the electron-withdrawing effects of the nitrile and carboxylic acid groups.

Table 1: Reaction Conditions for Bromo Substitution

| Reaction Type | Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Negishi Coupling | CH₃ZnX | Ni | DMF | 78 |

| Hydrolysis | NaOH | – | EtOH/H₂O | 63 |

Carboxylic Acid Functionalization

The 2-pyridinecarboxylic acid group participates in esterification, amidation, and decarboxylation reactions. For example:

-

Esterification : Reaction with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) to form ethyl esters, with yields exceeding 90% .

-

Amidation : Conversion to amides using amines (e.g., NH₃) under microwave irradiation .

Table 2: pKa Values of Functional Groups

| Group | pKa | Reference |

|---|---|---|

| Carboxylic Acid | 3.85 | |

| Pyridine N-H | 9.0 |

Nitrile Group Transformations

The 3-cyano group remains stable under most conditions but can undergo:

-

Hydrolysis : Conversion to an amide or carboxylic acid under basic or acidic conditions, respectively .

-

Cyclization : Participates in annulation reactions with enolates or imines to form tricyclic derivatives .

Substitution Reactions

-

Negishi Coupling :

-

Hydrolysis :

Functional Group Transformations

-

Esterification :

-

Amidation :

NMR Analysis

-

¹H NMR :

-

¹³C NMR :

Mass Spectrometry

Insecticidal Bioefficacy

The compound exhibits potent insecticidal activity against Spodoptera frugiperda (fall armyworm), with LC₅₀ = 0.45 μg/mL .

Pharmacokinetics

Eigenschaften

IUPAC Name |

5-bromo-3-cyano-4,6-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-6(3-11)8(9(13)14)12-5(2)7(4)10/h1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMFHBNFHMNPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209916 | |

| Record name | 5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-64-8 | |

| Record name | 5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.